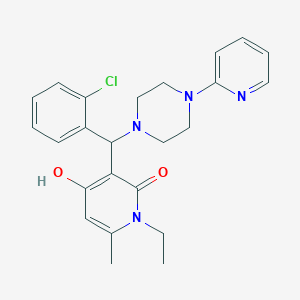

3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

描述

属性

IUPAC Name |

3-[(2-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN4O2/c1-3-29-17(2)16-20(30)22(24(29)31)23(18-8-4-5-9-19(18)25)28-14-12-27(13-15-28)21-10-6-7-11-26-21/h4-11,16,23,30H,3,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOSRYPNQLHYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=N4)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, a compound with the molecular formula C24H27ClN4O2, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by a chlorophenyl group, a piperazine moiety, and a substituted pyridine ring, which contribute to its diverse biological activities. The IUPAC name for this compound is 3-[(2-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM in various studies . This suggests that modifications in the structure can enhance the efficacy against resistant strains.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various human cell lines. Preliminary results indicate that it is relatively non-toxic to HEK-293 cells, which is promising for further development as a therapeutic agent . The low cytotoxicity profile is essential for compounds intended for clinical use.

The biological activity of this compound is thought to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or replication.

- Receptor Interaction : The presence of the piperazine and pyridine moieties suggests potential interactions with neurotransmitter receptors, which could influence various physiological processes.

- Cellular Uptake : The structural features may facilitate cellular uptake, enhancing its bioavailability and effectiveness.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

相似化合物的比较

Comparison with Structural Analogs

Structural Features

The target compound shares structural similarities with other arylpiperazine-pyridinone hybrids. Key analogs include:

3-((3-Chlorophenyl)(4-(4-Fluorophenyl)Piperazin-1-yl)Methyl)-4-Hydroxy-1-(2-Methoxyethyl)-6-Methylpyridin-2(1H)-One (CAS 897735-11-4)

- Differences : Substitution at the phenyl (3-Cl vs. 2-Cl) and piperazine (4-(4-fluorophenyl) vs. 4-(pyridin-2-yl)).

- Molecular Formula : C₂₆H₂₉ClFN₃O₃; Molecular Weight : 486.0 .

6-(4-Chlorophenyl)-2-{[4-(Pyridin-2-yl)Piperazin-1-yl]Methyl}Pyridazin-3(2H)-One (CAS 1374516-20-7) Differences: Pyridazinone core instead of pyridinone; 4-chlorophenyl substituent. Molecular Formula: Not explicitly stated, but structurally distinct .

1-Ethyl-3-((4-Fluorophenyl)(4-(Pyridin-2-yl)Piperazin-1-yl)Methyl)-4-Hydroxy-6-Methylpyridin-2(1H)-One (CAS 939240-46-7)

- Differences : 4-Fluorophenyl vs. 2-chlorophenyl on the benzyl group.

- Molecular Formula : C₂₄H₂₇FN₄O₂; Molecular Weight : 422.5 .

Table 1: Structural and Molecular Comparison

Physicochemical Properties

Available data indicate variability in molecular weights due to substituent differences. For example:

Pharmacological Implications (Hypothetical)

While direct activity data for the target compound are lacking, structural analogs provide clues:

- Pyridinone vs.

- Halogen Effects : Fluorine substitution (e.g., CAS 939240-46-7) could enhance metabolic stability compared to chlorine, as seen in other drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。